molecular formula C22H23BrN2O2 B3875677 N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide

N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B3875677
M. Wt: 427.3 g/mol
InChI Key: MKLQFLZNQHFDGE-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a bromophenyl group, a piperidinyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

  • Step 1: Preparation of the Bromophenyl Intermediate

      Reagents: 3-bromophenylboronic acid, 4-methylbenzoyl chloride

      Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature around 80°C

  • Step 2: Formation of the Piperidinyl Intermediate

      Reagents: Piperidine, acetic anhydride

      Conditions: Solvent (e.g., dichloromethane), room temperature

  • Step 3: Coupling Reaction

      Reagents: Bromophenyl intermediate, piperidinyl intermediate

      Conditions: Palladium catalyst, base, solvent, temperature around 100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, solvent (e.g., acetone), temperature around 50°C

    Reduction: Hydrogen gas, palladium catalyst, solvent (e.g., ethanol), room temperature

    Substitution: Sodium methoxide, potassium tert-butoxide, solvent (e.g., dimethyl sulfoxide), temperature around 60°C

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
  • N-[(Z)-1-(3-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
  • N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-ethylbenzamide

Uniqueness

N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide is unique due to the specific positioning of the bromophenyl and piperidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O2/c1-16-8-10-18(11-9-16)21(26)24-20(15-17-6-5-7-19(23)14-17)22(27)25-12-3-2-4-13-25/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLQFLZNQHFDGE-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)Br)/C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.